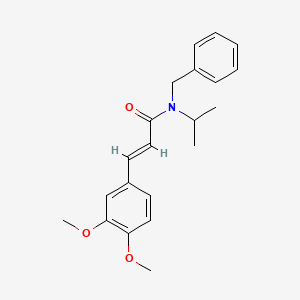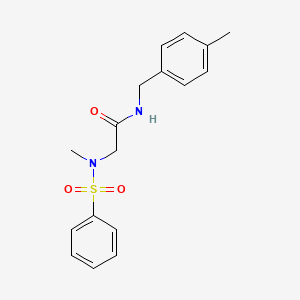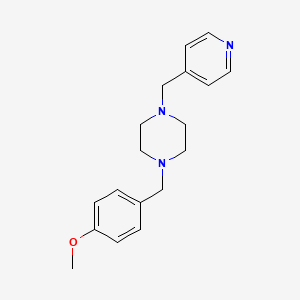
1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of various enzymes. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. Additionally, it has low toxicity, making it a safe compound to work with in the lab. However, there are also some limitations to working with this compound. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine. One potential direction is the development of new derivatives of this compound with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the safety and toxicity of this compound, particularly in long-term animal studies.
Synthesemethoden
The synthesis of 1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves the reaction of 2-furylmethylamine, phenylhydrazine, and ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(2-furylmethyl)-3-phenyl-1H-1,2,4-triazol-5-amine has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In agriculture, this compound has been studied for its potential as a fungicide and insecticide. It has been found to inhibit the growth of various fungi and insects, making it a promising candidate for crop protection. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-N-(furan-2-ylmethyl)-5-phenyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-23(20,21)19-15(16-11-13-9-6-10-22-13)17-14(18-19)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABATCFWLADHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)




![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)
![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)